molecular formula C15H31ClN2O B12726991 1-Piperidineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride CAS No. 109645-90-1

1-Piperidineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride

Katalognummer: B12726991
CAS-Nummer: 109645-90-1
Molekulargewicht: 290.87 g/mol
InChI-Schlüssel: BWXVJNVARSUKSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperidineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride is a chemical compound with the molecular formula C15H30N2O.ClH. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring and the presence of a dimethylhexyl group, which contributes to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride typically involves the reaction of piperidine with an appropriate acylating agent, followed by the introduction of the dimethylhexyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperidineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-Piperidineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Piperidineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Piperidineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride (6CI)
  • N-(1-ethyl-1-methylpentyl)-2-piperidin-1-ylacetamide hydrochloride

Uniqueness

This compound is unique due to its specific structural features, such as the dimethylhexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

109645-90-1

Molekularformel

C15H31ClN2O

Molekulargewicht

290.87 g/mol

IUPAC-Name

N-(2-methylheptan-2-yl)-2-piperidin-1-ylacetamide;hydrochloride

InChI

InChI=1S/C15H30N2O.ClH/c1-4-5-7-10-15(2,3)16-14(18)13-17-11-8-6-9-12-17;/h4-13H2,1-3H3,(H,16,18);1H

InChI-Schlüssel

BWXVJNVARSUKSU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C)(C)NC(=O)CN1CCCCC1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.